![molecular formula C22H25N3OS B2738818 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 886915-27-1](/img/structure/B2738818.png)

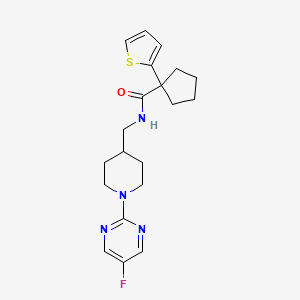

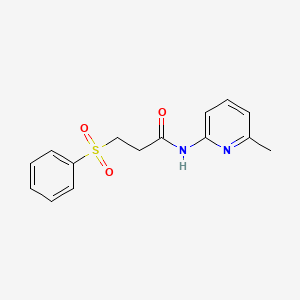

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one, also known as DMPP, is a chemical compound that belongs to the class of piperazine derivatives. DMPP has been extensively studied for its potential use in the field of scientific research due to its unique chemical properties.

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

Studies have shown that derivatives of piperazine, particularly those linked to benzothiazole and benzoxazole groups, exhibit significant antibacterial and antifungal activities. For example, novel derivatives have been synthesized that displayed excellent inhibitory effects against various bacterial strains such as E. coli, S. aureus, and S. mutans, as well as fungal species like Candida albicans. These compounds have been evaluated for their potential in treating infections and diseases caused by these microorganisms (Ahmed E. M. Mekky & S. Sanad, 2020; R. Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).

Antitumor and Anticancer Properties

Benzothiazole and benzoxazole derivatives, when modified with piperazine linkers, have shown potent antitumor and anticancer properties. Studies have focused on their effectiveness against breast cancer cell lines, demonstrating significant inhibitory activities. The introduction of N-methyl piperazinyl substitutions, in particular, has resulted in compounds with remarkable efficacy, highlighting their potential in cancer therapy (M. Abdelgawad, A. Belal, H. Omar, Lamees Hegazy, & M. Rateb, 2013).

Antimicrobial Agents Development

The synthesis and evaluation of novel isoxazolines linked via piperazine to benzothiazoles as potential apoptotic agents have been explored. These compounds have demonstrated cytotoxic activity against tumor cells, suggesting their utility as leads for the development of new antimicrobial agents (Sathish Byrappa, M. Harsha Raj, Tenzin Kungyal, N. Kudva N, B. Salimath, & K. L. Lokanatha Rai, 2017).

Corrosion Inhibition

Research into benzothiazole derivatives has also ventured into their application as corrosion inhibitors. These compounds have been shown to offer excellent protection against steel corrosion in acidic environments, demonstrating their potential in industrial applications to prolong the lifespan of metal structures (Zhiyong Hu, Yanbin Meng, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, & D. Cao, 2016).

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of various piperazine derivatives have led to the discovery of compounds with significant biological activities. These activities include anti-acetylcholinesterase effects, suggesting their potential use in treating diseases like Alzheimer's (U. Mohsen, Z. Kaplancıklı, Y. Özkay, & L. Yurttaş, 2014). Furthermore, the development of novel derivatives has shown promising antiproliferative and anti-HIV activities, highlighting the versatility of these compounds in medicinal chemistry (Yaseen A. Al-Soud, H. Al-Sa’doni, Sadeekah O. W. Saber, Reem H. M. Al-Shaneek, N. Al-Masoudi, & P. la Colla, 2010).

Propriétés

IUPAC Name |

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-16-8-10-19-21(17(16)2)23-22(27-19)25-14-12-24(13-15-25)20(26)11-9-18-6-4-3-5-7-18/h3-8,10H,9,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUWKNGOZOIPGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide](/img/structure/B2738738.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2738740.png)

![N-(2,4-dimethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2738741.png)

![Tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate](/img/structure/B2738742.png)

![N-[4-(2,6-dinitro-4-{[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}anilino)phenyl]acetamide](/img/structure/B2738745.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;2,2-diphenylacetic acid](/img/no-structure.png)

![3-(2-chlorobenzyl)-6-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2738753.png)

![2-[1-(6-chloropyridin-3-yl)-N-propylformamido]-N-(2-methylphenyl)acetamide](/img/structure/B2738754.png)

![2-((2-(3,4-dimethylphenyl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2738757.png)